molecular formula C18H14N2O7 B2730775 4-(2-(4-methoxy-3-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione CAS No. 903854-89-7

4-(2-(4-methoxy-3-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione

Cat. No.: B2730775
CAS No.: 903854-89-7
M. Wt: 370.317
InChI Key: NMLMFPGRDMBSMU-UHFFFAOYSA-N
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Description

This compound features a benzo[f][1,4]oxazepine-3,5(2H,4H)-dione core substituted with a 2-(4-methoxy-3-nitrophenyl)-2-oxoethyl group at position 2. The 4-methoxy-3-nitrophenyl substituent introduces electron-withdrawing (nitro) and electron-donating (methoxy) groups, influencing reactivity and binding affinity .

Properties

IUPAC Name

4-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O7/c1-26-16-7-6-11(8-13(16)20(24)25)14(21)9-19-17(22)10-27-15-5-3-2-4-12(15)18(19)23/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLMFPGRDMBSMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CN2C(=O)COC3=CC=CC=C3C2=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(2-(4-methoxy-3-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione is a complex organic compound belonging to the class of oxazepine derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. The unique structure of this compound, characterized by both aromatic and heterocyclic components, suggests diverse pharmacological properties.

Chemical Structure

The molecular formula of the compound is not explicitly stated in the available literature. However, it is classified as a heterocyclic compound due to the presence of nitrogen and oxygen in its ring structure. The specific structural features contribute to its biological activity and potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various benzo[f][1,4]oxazepine derivatives. For instance, a study reported that certain derivatives exhibited significant cytotoxicity against leukemia K-562 and breast T-47D cancer cell lines while showing selectivity towards cancer cells over normal fibroblasts (WI-38). The mechanism of action was linked to apoptosis induction via caspase-3 activation and downregulation of Bcl2, indicating that these compounds could serve as promising candidates for cancer therapy .

CompoundCell Line TestedIC50 (µM)Mechanism of Action
6fK-56210Apoptosis induction
10T-47D15Cell cycle arrest
11eT-47D12Caspase activation

Analgesic Activity

Another area of interest is the analgesic activity of oxazepine derivatives. A study on related compounds demonstrated that those containing a methoxy group exhibited significant analgesic effects in writhing and hot plate tests. The proposed mechanism involved antagonism of TRPA1 or TRPV1 calcium channels rather than traditional COX inhibition .

Synthesis and Characterization

The synthesis of 4-(2-(4-methoxy-3-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione can be approached through various methods. One common route involves the condensation of appropriate aromatic precursors followed by cyclization to form the oxazepine ring. Characterization techniques such as FT-IR, NMR spectroscopy, and mass spectrometry are typically employed to confirm the structure and purity of synthesized compounds .

Toxicity Assessments

Toxicity studies are crucial for evaluating the safety profile of new compounds. Acute toxicity assessments conducted on related oxazepine derivatives indicated low toxicity levels with no lethal effects observed in animal models. Histopathological evaluations revealed no significant adverse effects on vital organs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Benzo[f][1,4]Oxazepine-3,5(2H,4H)-Dione Family

Several analogs share the benzo[f][1,4]oxazepine-3,5(2H,4H)-dione core but differ in substituents:

Compound Name Substituent at Position 4 Key Structural Features Reference
4-(2-(4-Methoxy-3-Nitrophenyl)-2-Oxoethyl)Benzo[f][1,4]Oxazepine-3,5(2H,4H)-Dione (Target) 2-(4-Methoxy-3-nitrophenyl)-2-oxoethyl Nitro (electron-withdrawing) and methoxy (electron-donating) groups on phenyl ring
2-Isopropyl-4-(2-(2-Methoxy-5-Methylphenyl)-2-Oxoethyl)Benzo[f][1,4]Oxazepine-3,5(2H,4H)-Dione 2-(2-Methoxy-5-methylphenyl)-2-oxoethyl Methyl and methoxy groups on phenyl ring; isopropyl group at position 2
2-Ethyl-4-[2-(5-Fluoro-2-Methoxyphenyl)-2-Oxoethyl]-1,4-Benzoxazepine-3,5(2H,4H)-Dione 2-(5-Fluoro-2-methoxyphenyl)-2-oxoethyl Fluoro substituent at position 5 on phenyl ring; ethyl group at position 2
2-Phenylbenzo[f][1,4]Oxazepine-3,5(2H,4H)-Dione Phenyl Simplest analog with no oxoethyl chain; phenyl group directly attached
Key Observations:

Electron-Donating vs. Fluoro-substituted analogs (e.g., ) may exhibit altered pharmacokinetics due to increased lipophilicity and metabolic stability.

Steric Effects :

  • The isopropyl group in the analog from introduces steric hindrance, which may reduce binding efficiency in enzyme pockets compared to the target compound’s smaller methoxy-nitro substituent.

Comparison with Non-Oxazepine Heterocyclic Derivatives

Thiazepine Derivatives
  • Example: (2S,3S)-5-(2-(Dimethylamino)Ethyl)-2-(4-Methoxyphenyl)-4-Oxo-2,3,4,5-Tetrahydrobenzo[b][1,4]Thiazepin-3-yl Acetate Key Differences:
  • Replacement of oxygen with sulfur in the seven-membered ring alters electronic properties and binding kinetics.
  • The dimethylaminoethyl side chain enhances solubility but may reduce blood-brain barrier penetration compared to the target compound’s nitro-methoxy substituent.
Azetidinone and Thiazolidinone Derivatives
  • Example : 4-(3-Chloro-2-(4-Nitrophenyl)-4-Oxoazetidin-1-yl)Benzoic Acid
    • Key Differences :
  • Smaller four-membered azetidinone ring reduces conformational flexibility.
  • Nitrophenyl group shared with the target compound, but lack of oxazepine-dione core limits direct structural comparison.

Stability and Reactivity

  • The nitro group may render the compound susceptible to reduction under physiological conditions, a property exploited in prodrug designs but requiring stabilization strategies for therapeutic use .

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